1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core linked to a strained azetidine (four-membered nitrogen-containing ring) substituted with a biphenyl-acetyl group. The synthesis likely employs Friedel-Crafts acylation to introduce the biphenyl-acetyl moiety, a method validated for analogous biphenyl ketones (e.g., compounds 93–97 in ) using Lewis acids like AlCl₃ or Fe₂O₃ .
Properties
IUPAC Name |
1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)18-13-22(14-18)21(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVLFVBXQUTFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Biphenyl Acetyl Intermediate: The biphenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Azetidine Ring Formation: The acetylated biphenyl is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.
Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
Azetidine vs. Piperidine Derivatives
The azetidine ring in the target compound introduces significant ring strain compared to six-membered piperidine analogs (e.g., 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one in ). This strain may enhance binding affinity by enforcing a specific conformation but could reduce metabolic stability due to higher reactivity . Piperidine derivatives, such as the compound in , benefit from greater conformational flexibility, which may improve solubility but reduce target selectivity.
Pyrrolidine-2,5-dione vs. Succinimide Variants
The pyrrolidine-2,5-dione core is structurally analogous to succinimide-based drugs (e.g., ethosuximide). Substituents on this core critically modulate activity.
Substituent Effects
- Biphenyl Systems : The biphenyl group in the target compound and facilitates π-π stacking with aromatic residues in proteins, a feature absent in benzothiazole derivatives (). However, the chloropropyl group in may introduce electrophilic reactivity , affecting stability .
- Acyl vs. Alkyl Chains: The acetyl group in the target compound offers metabolic resistance compared to bulkier alkyl chains (e.g., pentanoyl in compound 97, ), which may improve pharmacokinetics .
Research Findings and Implications
- Biological Activity : Piperidine derivatives with aryl substituents () show antimicrobial and anticancer activities, suggesting the target compound’s biphenyl group could confer similar properties. The azetidine’s strain might enhance binding to rigid enzymatic pockets.
- This contrasts with benzothiazole derivatives (), which balance solubility and permeability .
- Stability : The chlorinated analog () highlights the importance of substituent choice in avoiding reactive intermediates that could lead to toxicity .
Biological Activity
1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O2. The compound features a biphenyl moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. The unique arrangement of these functional groups may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Biphenyl Derivative : Acetylation reactions introduce the acetyl group.
- Cyclization : The azetidin ring is formed through cyclization reactions involving azetidine derivatives.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for determining its therapeutic potential.
Anticancer Activity
Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structures have shown varying degrees of cytotoxicity against cancer cell lines:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | A549 | 100 | 78 |
| Compound B | HCT116 | 50 | 64 |
| Compound C | MCF7 | 10 | 50 |
In a study focusing on A549 human lung adenocarcinoma cells, exposure to certain derivatives resulted in significant reductions in cell viability and induced apoptosis .
In Vivo Efficacy
In vivo studies have also been conducted to assess the efficacy of these compounds in animal models. For example:
- Tumor Size Reduction : Administration of the compound led to a significant decrease in tumor size compared to control groups.
- Survival Rates : Treated subjects exhibited improved survival rates .
Study 1: Anti-Cancer Activity
A study published in Cancer Research evaluated the anti-cancer properties of a structurally similar compound on human breast cancer cells. Key findings included:
- A 50% reduction in cell viability at a concentration of 10 µM after 24 hours.
- Induction of apoptosis confirmed via flow cytometry analysis.
Study 2: In Vivo Efficacy
In an animal model focusing on leukemia:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
